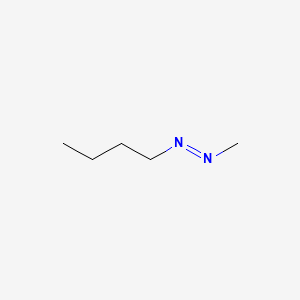
Butylmethyldiazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butylmethyldiazene is an organic compound with the molecular formula C5H12N2. It is a diazene derivative, characterized by the presence of a nitrogen-nitrogen double bond.
準備方法
Synthetic Routes and Reaction Conditions
Butylmethyldiazene can be synthesized through the reaction of butylamine with methylhydrazine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol and requires heating to facilitate the formation of the diazene bond. The reaction can be represented as follows:
Butylamine+Methylhydrazine→this compound+Ammonia
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the product through distillation or recrystallization to remove any impurities .
化学反応の分析
Types of Reactions
Butylmethyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of this compound can yield hydrazine derivatives.
Substitution: The nitrogen-nitrogen double bond can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides can be used under mild conditions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted diazene compounds.
科学的研究の応用
Butylmethyldiazene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: This compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of butylmethyldiazene involves its interaction with molecular targets through the nitrogen-nitrogen double bond. This bond can undergo various transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include:
Nitrosation: Formation of nitroso compounds that can modify proteins and nucleic acids.
Hydrazine Formation: Reduction to hydrazine derivatives that can act as reducing agents in biological systems.
類似化合物との比較
Similar Compounds
Dimethyldiazene: Similar structure but with two methyl groups instead of butyl and methyl.
Diethyldiazene: Contains two ethyl groups.
Dipropyldiazene: Contains two propyl groups.
Uniqueness
Butylmethyldiazene is unique due to its specific alkyl substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in synthesis and research .
特性
CAS番号 |
4426-46-4 |
|---|---|
分子式 |
C5H12N2 |
分子量 |
100.16 g/mol |
IUPAC名 |
butyl(methyl)diazene |
InChI |
InChI=1S/C5H12N2/c1-3-4-5-7-6-2/h3-5H2,1-2H3 |
InChIキー |
GKQMCKLMLLVAAI-UHFFFAOYSA-N |
正規SMILES |
CCCCN=NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-4-hydroxy-](/img/structure/B14165361.png)
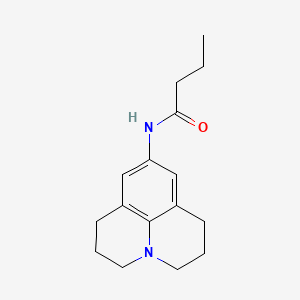
![2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid](/img/structure/B14165370.png)
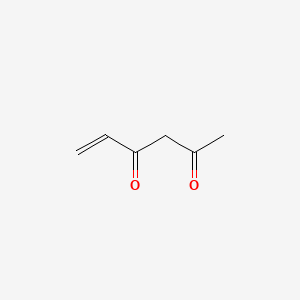
![2-[2-[4-(4-methylimidazol-1-yl)phenyl]-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14165382.png)

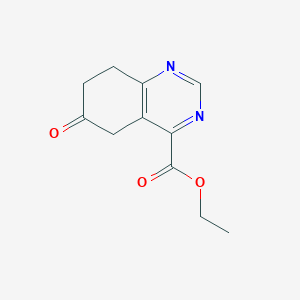
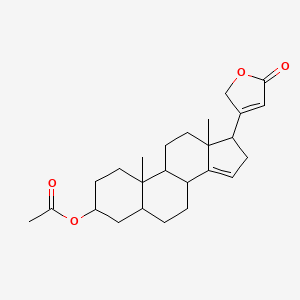
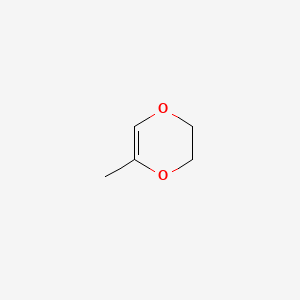
![2-[5-Methyl-1-(2-morpholin-4-ylethyl)-2-oxoindol-3-ylidene]propanedinitrile](/img/structure/B14165401.png)

![4-(Furan-2-yl)-2-[2-(furan-2-yl)ethenyl]-6-methylpyridine](/img/structure/B14165408.png)
![4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14165410.png)
